molecular formula C9H10N2O4 B1581447 p-Nitrophenylurethane CAS No. 2621-73-0

p-Nitrophenylurethane

Cat. No.: B1581447
CAS No.: 2621-73-0
M. Wt: 210.19 g/mol
InChI Key: SBPHMRSYBPXBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Nitrophenylurethane is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethyl (4-nitrophenyl)carbamate, also known as p-Nitrophenylurethane or ethyl N-(4-nitrophenyl)carbamate, is a type of carbamate compound . The primary targets of this compound are certain types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, and Rhizopus arrhizus . These organisms play various roles in human health and the environment, and their growth can be inhibited by the action of ethyl (4-nitrophenyl)carbamate .

Mode of Action

The interaction of ethyl (4-nitrophenyl)carbamate with its targets involves the inhibition of key enzymes within the target organisms . The compound exhibits significant binding modes with high dock scores against DNA Gyrase A, an enzyme involved in DNA replication and transcription . This interaction disrupts the normal functioning of the target organisms, leading to their inhibition or death .

Biochemical Pathways

The action of ethyl (4-nitrophenyl)carbamate affects several biochemical pathways within the target organisms. By inhibiting DNA Gyrase A, the compound disrupts DNA replication and transcription, which are essential processes for the growth and survival of the organisms . The downstream effects of this disruption include the inhibition of cell division and protein synthesis, leading to the death of the organisms .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties suggest that ethyl (4-nitrophenyl)carbamate could potentially be well absorbed and distributed within the body, metabolized to exert its action, and then excreted

Result of Action

The molecular and cellular effects of ethyl (4-nitrophenyl)carbamate’s action include the disruption of DNA replication and transcription, inhibition of cell division and protein synthesis, and ultimately, the death of the target organisms . These effects result in the compound’s antimicrobial and antifungal activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl (4-nitrophenyl)carbamate. For instance, the compound’s antimicrobial and antifungal activities were observed at different concentrations ranging from 10 to 50 µg/mL . Additionally, the synthesis of carbamate derivatives of 4-nitrophenyl chloroformate, a related compound, was performed at temperatures ranging from 10 to 40 °C These findings suggest that factors such as concentration and temperature can influence the action of ethyl (4-nitrophenyl)carbamate

Biochemical Analysis

Biochemical Properties

p-Nitrophenylurethane plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics. It is known to interact with enzymes such as alkaline phosphatase, which catalyzes the hydrolysis of this compound to produce p-nitrophenol and carbon dioxide . This interaction is crucial for understanding the enzyme’s catalytic mechanism and substrate specificity. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that can be studied to elucidate their structural and functional properties.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by acting as a substrate for enzymes involved in signal transduction. For example, the hydrolysis of this compound by alkaline phosphatase can lead to changes in intracellular pH, which in turn can affect gene expression and cellular metabolism . Studies have also indicated that this compound can impact cell proliferation and differentiation, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. When this compound is hydrolyzed by alkaline phosphatase, it binds to the enzyme’s active site, leading to the formation of a transition state complex. This complex undergoes a series of conformational changes, resulting in the cleavage of the urethane bond and the release of p-nitrophenol and carbon dioxide . This process is essential for understanding the enzyme’s catalytic efficiency and the factors that influence its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal physiological processes. These findings highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as alkaline phosphatase. The hydrolysis of this compound by this enzyme is a key step in its metabolism, leading to the production of p-nitrophenol and carbon dioxide . These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it interacts with enzymes and other biomolecules . The localization and accumulation of this compound can influence its activity and function, making it an important factor to consider in biochemical studies.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound is crucial for understanding its role in cellular processes and its interactions with other biomolecules.

Properties

IUPAC Name

ethyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPHMRSYBPXBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949083
Record name Ethyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-73-0
Record name p-Nitrophenylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Nitrophenylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Nitrophenylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of 4-nitroaniline (10 g, 0.072 mol) and Et3N (10 mL) in CHCl3 (120 mL), was added dropwise ethyl chloroformate (6.9 mL) and the mixture was stirred under an argon atmosphere at room temperature overnight. CHCl3 was added and the resulting solution was washed with 1N HCl. The layers were separated, the aqueous phase was washed with CHCl3 and the combined organic extracts were dried and concentrated. The residue was chromatographed on silica gel (hexane:EtOAc, 30%) to afford N-(ethoxycarbonyl)-4-nitroaniline (1.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenylurethane
Reactant of Route 2
Reactant of Route 2
p-Nitrophenylurethane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
p-Nitrophenylurethane
Reactant of Route 4
Reactant of Route 4
p-Nitrophenylurethane
Reactant of Route 5
Reactant of Route 5
p-Nitrophenylurethane
Reactant of Route 6
Reactant of Route 6
p-Nitrophenylurethane
Customer
Q & A

Q1: What is the significance of p-Nitrophenylurethane in Vitamin E research?

A1: this compound serves as a crucial reagent in early Vitamin E research, particularly in characterizing and confirming the structure of α-Tocopherol. [, ] Researchers utilized its reaction with α-Tocopherol to form a crystalline derivative, the this compound of α-Tocopherol, which exhibits a distinct melting point. This characteristic melting point served as evidence for the presence and purity of the isolated α-Tocopherol. []

Q2: Can you elaborate on the specific application of this compound in confirming the structure of α-Tocopherol?

A2: Researchers, after isolating α-Tocopherol from wheat germ oil, reacted it with this compound to yield a crystalline derivative. [] This derivative consistently exhibited a melting point of 120-131°C. [] The consistent melting point, alongside analytical data from both the this compound derivative and the α-Tocopherol allophanate, provided strong evidence supporting the proposed chemical formula of C₂₉H₅₀O₂ for α-Tocopherol. []

Q3: Apart from α-Tocopherol, are there other applications of this compound in chemical analysis?

A3: Yes, while the provided research focuses on Vitamin E, this compound is a versatile reagent in organic chemistry. It's commonly employed to form urethane derivatives of alcohols. These derivatives often have distinct melting points, useful for identifying and characterizing various alcohols. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.